alpha-(N,N-Dimethylamino)ethylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(N,N-Dimethylamino)ethylferrocene, also known as N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula (C5H5)Fe(C5H4CH(CH3)N(CH3)2). It is a derivative of ferrocene, where the ferrocene moiety is substituted with a dimethylaminoethyl group. This compound is known for its unique chemical properties and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-(N,N-Dimethylamino)ethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-(N,N-Dimethylamino)ethylferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethylaminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of substituted ferrocene derivatives .
Scientific Research Applications
Alpha-(N,N-Dimethylamino)ethylferrocene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of alpha-(N,N-Dimethylamino)ethylferrocene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ferrocene moiety can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly relevant in its potential use as an anticancer agent, where it can cause damage to cancer cells through oxidative mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ferrocenemethanol: Another ferrocene derivative with a hydroxymethyl group instead of a dimethylaminoethyl group.
Dimethylaminomethylferrocene: Similar to alpha-(N,N-Dimethylamino)ethylferrocene but with a different substitution pattern.
N,N-Dimethyl-1-ferrocenylethylamine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H19FeN+2 |
---|---|
Molecular Weight |
257.15 g/mol |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q;;+2 |
InChI Key |
GBUQFTGXDHYCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.